molecular formula C20H18Cl2N4O2 B10923854 N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B10923854
M. Wt: 417.3 g/mol
InChI Key: QUQMDLKJSWHXIY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, chlorophenyl groups, and a carboxamide functional group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl groups and the carboxamide functional group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-1-{1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide
  • N-(4-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide
  • N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-4-carboxamide

Uniqueness: N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide stands out due to its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. The presence of two chlorophenyl groups and the specific positioning of the carboxamide group contribute to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

1-[1-(3-chloroanilino)-1-oxobutan-2-yl]-N-(3-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-2-18(20(28)24-16-8-4-6-14(22)12-16)26-10-9-17(25-26)19(27)23-15-7-3-5-13(21)11-15/h3-12,18H,2H2,1H3,(H,23,27)(H,24,28)

InChI Key

QUQMDLKJSWHXIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)N2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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